3-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide
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Overview
Description
3-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group, a pyridinylmethyl group, and a sulfonamide group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Fluorophenoxy Intermediate: The reaction begins with the nucleophilic substitution of a fluorobenzene derivative with a suitable nucleophile to form the fluorophenoxy intermediate.
Attachment of the Pyridinylmethyl Group: The intermediate is then reacted with a pyridine derivative under conditions that facilitate the formation of a carbon-nitrogen bond, typically using a base such as sodium hydride or potassium carbonate.
Sulfonamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzyme activity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenoxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide
- 3-(4-bromophenoxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide
- 3-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide
Uniqueness
3-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.
Properties
IUPAC Name |
3-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3S/c16-14-2-4-15(5-3-14)21-10-1-11-22(19,20)18-12-13-6-8-17-9-7-13/h2-9,18H,1,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIXDWCVCTXFTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCS(=O)(=O)NCC2=CC=NC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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